3-Chlorodiaminopimelic acid is synthesized through specific biochemical pathways primarily found in bacteria. It is derived from L-aspartate through the diaminopimelate pathway, which is crucial for lysine biosynthesis. This pathway is divided into several variants, including those utilizing succinylated or acetylated intermediates . The classification of this compound falls under amino acids and their derivatives, particularly focusing on those involved in bacterial metabolism.
The synthesis of 3-chlorodiaminopimelic acid can be achieved through various chemical methods. One notable approach involves the chlorination of diaminopimelic acid. This process typically requires specific reagents and conditions to ensure that the chlorination occurs at the correct position on the molecule.
Key Parameters:
Additionally, enzymatic methods have been explored for the synthesis of this compound, utilizing specific enzymes that can facilitate the incorporation of chlorine into the diaminopimelic acid structure .
3-Chlorodiaminopimelic acid features a unique molecular structure characterized by:
The structural formula can be represented as follows:
This arrangement contributes to its function as an analog in biochemical pathways, affecting its interaction with enzymes like diaminopimelate epimerase .
3-Chlorodiaminopimelic acid participates in several chemical reactions, primarily involving:
The mechanism of action for 3-chlorodiaminopimelic acid primarily revolves around its role as an inhibitor in bacterial metabolism:
This mechanism has implications for developing antibacterial agents targeting Gram-negative bacteria .
3-Chlorodiaminopimelic acid has several scientific applications:
3-Chlorodiaminopimelic acid (3-Cl-DAP) represents a strategically engineered analog of diaminopimelic acid (DAP), a fundamental bacterial amino acid. This chlorinated derivative exemplifies structure-based drug design targeting bacterial-specific metabolic pathways. By incorporating a chlorine atom at the C3 position, researchers aimed to exploit DAP’s critical roles in bacterial physiology while circumventing mammalian toxicity concerns, as humans lack DAP biosynthesis and utilization pathways [1] [4]. Its development stems from efforts to address escalating antibiotic resistance through novel mechanisms of action.
3-Cl-DAP (C~7~H~13~ClN~2~O~4~) is a halogenated derivative of meso-diaminopimelic acid (meso-DAP), characterized by a chlorine atom substituting a hydrogen at the C3 position of the DAP carbon chain. This modification creates a chiral center at C3, resulting in a racemic mixture of diastereomers when synthesized chemically. The molecule retains the core structural features of DAP: a seven-carbon backbone with α-amino, α′-carboxyl groups, and ε-amino functionality [4] [8]. However, the electronegative chlorine atom introduces significant steric and electronic perturbations:
Initial synthesis produced the racemic DL form of 3-Cl-DAP. Racemic synthesis involves chlorination at the C3 position of a suitably protected DAP precursor. Achieving stereochemical purity (e.g., the 3R or 3S isomer) remains a synthetic challenge, and the biological activity of the individual enantiomers compared to the racemate has not been fully elucidated [1].
Table 1: Structural Properties of 3-Chlorodiaminopimelic Acid vs. Diaminopimelic Acid
Property | 3-Chlorodiaminopimelic Acid | Diaminopimelic Acid (meso-DAP) |
---|---|---|
Chemical Formula | C~7~H~13~ClN~2~O~4~ | C~7~H~14~N~2~O~4~ |
Molecular Weight (g/mol) | 224.65 | 190.20 |
Chirality (C2, C3, C6) | Chiral center at C3 (racemic mixture); Typically retains meso configuration (2R,6S) at C2/C6 | meso configuration: (2R,6S) |
Key Functional Groups | α-Amino, ε-Amino, α′-Carboxyl, Chloroalkyl | α-Amino, ε-Amino, α′-Carboxyl |
Synthesis Status | Produced as racemate (DL at C3) | Naturally occurring meso isomer |
Key Structural Perturbation | Chlorine atom at C3 position introduces steric bulk and electron-withdrawing effects | Unsubstituted carbon chain at C3 |
DAP is an essential, non-proteinogenic amino acid serving two indispensable roles in most pathogenic bacteria:
The meso stereoisomer ((2R,6S)-DAP) is specifically utilized in both peptidoglycan biosynthesis and the lysine pathway. The enzymes involved in DAP metabolism exhibit strict stereospecificity. For example, DAP epimerase (DapF) interconverts the LL- and meso-DAP isomers, ensuring the production of the essential meso form. DAP decarboxylase (DapD) specifically decarboxylates meso-DAP to produce L-lysine [1] [4].
Table 2: Key Roles and Enzymes in the meso-Diaminopimelic Acid Pathway
Biosynthetic Role | Key Enzymes Involved | Physiological Outcome | Bacterial Dependency |
---|---|---|---|
Peptidoglycan (PG) Synthesis | MurE Ligase, Transpeptidases (PBPs) | Provides cross-linking residue (ε-NH~2~) in PG stem peptides; Essential for cell wall integrity | Essential for Gram-negatives & some Gram-positives |
L-Lysine Biosynthesis | DAP Epimerase (DapF), DAP Decarboxylase (DapD) | Produces L-Lysine for protein synthesis and PG cross-linking (in Gram-positives) | Essential for all bacteria using DAP pathway |
Metabolic Intermediate | DAP Dehydrogenase (DapDH), DAP Aminotransferase | Connects Aspartate family amino acid biosynthesis (Asp → Lys) | Essential for bacterial growth |
The rationale for developing 3-Cl-DAP and related analogues hinges on exploiting the essentiality and bacterial specificity of the DAP pathway:
Table 3: Key Findings on 3-Chlorodiaminopimelic Acid's Antibacterial Mechanism
Property/Effect | Experimental Finding | Significance |
---|---|---|
DapF Inhibition (K~i~) | ~200 nM against purified E. coli DapF [1] | Confirms high-affinity, potent inhibition of the target enzyme |
Growth Inhibition | Inhibits E. coli DAP auxotroph & β-lactam hypersusceptible mutant [1] | Demonstrates antibacterial activity in whole cells |
Target Validation | Inhibition reversed specifically by meso-DAP (not LL-DAP) in auxotroph [1] | Establishes DapF as the primary functional target in vivo |
Proposed Mechanism | Transition state analog stabilization [1] | Explains the structural basis for high-affinity inhibition |
Comparative Potency | Among earliest potent DapF inhibitors identified [1] [4] | Validates chlorinated DAP analogue strategy; Paved way for other analogues (e.g., Aziridino-DAP) |
The development of 3-Cl-DAP provided a foundational proof-of-concept for mechanism-based inhibition of the DAP pathway, establishing a novel mechanism for bacterial growth inhibition distinct from conventional cell wall antibiotics.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2